2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of aromatic ketones. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxylic acid esterified with a 2-(4-fluorophenyl)-2-oxoethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-Chloro-3-pyridinecarboxylic acid with 2-(4-fluorophenyl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH) are typical.
Major Products Formed
Oxidation: 2-Chloro-3-pyridinecarboxylic acid.
Reduction: 2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-hydroxyethyl] ester.
Substitution: 2-Amino-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinecarboxylic acid: Similar structure but with the chloro group at the 4-position.
2-Chloro-3-pyridinecarboxylic acid methyl ester: Similar ester group but with a methyl substituent instead of the 2-(4-fluorophenyl)-2-oxoethyl group.
Uniqueness
2-(4-fluorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to the presence of the 2-(4-fluorophenyl)-2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C14H9ClFNO3 |
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Molecular Weight |
293.68 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C14H9ClFNO3/c15-13-11(2-1-7-17-13)14(19)20-8-12(18)9-3-5-10(16)6-4-9/h1-7H,8H2 |
InChI Key |
UCAQMCXKPORMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)F |
solubility |
42.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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